1,1-Dioxo-3-2,3-dihydrothienyl benzenesulfonate

説明

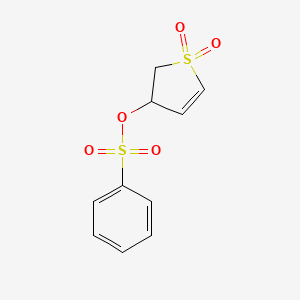

1,1-Dioxo-3-2,3-dihydrothienyl benzenesulfonate is a sulfonate ester derivative characterized by a dihydrothiophene ring (with two ketone groups at the 1-position) linked to a benzenesulfonate moiety. Such compounds are typically synthesized via nucleophilic substitution reactions involving benzenesulfonyl chloride and heterocyclic alcohols or thiols, analogous to methods described for related sulfonate esters . Potential applications may include pharmaceuticals, agrochemicals, or materials science, given the prevalence of sulfonate esters in drug design (e.g., prodrug formulations) and polymer chemistry.

特性

IUPAC Name |

(1,1-dioxo-2,3-dihydrothiophen-3-yl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5S2/c11-16(12)7-6-9(8-16)15-17(13,14)10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHUNIXPGHBTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)OS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of WAY-357996 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

Step 1: Formation of the core thiophene structure through cyclization reactions.

Step 2: Introduction of sulfonate groups via sulfonation reactions.

Step 3: Functionalization of the thiophene ring with various substituents under controlled conditions.

Industrial Production Methods: Industrial production of WAY-357996 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Batch or continuous flow reactors: for efficient reaction control.

Purification techniques: such as crystallization, distillation, or chromatography to isolate the final product.

化学反応の分析

Types of Reactions: WAY-357996 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of sulfur atoms in the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

科学的研究の応用

WAY-357996は、特に以下の分野で、いくつかの科学研究の応用があります。

化学: ERK1/2の阻害とそのMAPK経路への影響を研究するためのツール化合物として使用されます。

生物学: 増殖やアポトーシスなどの細胞プロセスにおけるERK1/2の役割を調べるために、細胞ベースのアッセイで使用されます。

医学: がんや炎症性疾患など、MAPK経路が調節不全となっている疾患における潜在的な治療的応用があります。

産業: MAPK経路を標的とする新しい薬剤の開発に使用されます。

作用機序

WAY-357996は、MAPK経路の重要な構成要素であるERK1/2の活性を阻害することで効果を発揮します . この阻害は、通常、細胞増殖や生存に関与するさまざまな転写因子やその他のタンパク質の活性化につながるリン酸化カスケードを破壊します。 この経路を阻害することで、WAY-357996は特定の細胞タイプにおける細胞成長を抑制し、アポトーシスを誘導することができます。

類似の化合物:

U0126: 別のERK1/2阻害剤ですが、化学構造が異なります。

PD98059: MAPK/ERKキナーゼ(MEK)の選択的阻害剤であり、MEKはMAPK経路におけるERK1/2の上流にあります。

SCH772984: WAY-357996とは異なる作用機序を持つERK1/2の選択的阻害剤です。

独自性: WAY-357996は、その特定の化学構造と、ERK1/2を直接阻害する能力という点で独特です。 この直接的な阻害は、MEKなどの上流キナーゼを標的とする化合物と比較して、MAPK経路に対するより精密な制御を提供することができます。

類似化合物との比較

Table 1: Key Structural Features of Comparable Sulfonate Derivatives

Key Observations :

- Sulfonate Esters vs. Sulfonamides : The target compound and 3a share sulfonate ester linkages, which are more hydrolytically labile than the sulfonamide bonds in bis-benzimidazole derivatives . This impacts their stability in biological systems.

- Aromatic Systems : The dihydrothiophene ring in the target compound introduces sulfur-based electron-withdrawing effects, contrasting with the oxygen-containing chromen (3a) or nitrogen-rich pyrimidine () systems. These differences influence electronic properties and reactivity.

- Salt vs. Ester : Dipotassium disulphonate exhibits high water solubility due to its ionic nature, whereas sulfonate esters like the target compound are more lipophilic, favoring membrane permeability in drug design.

Pharmacological and Physicochemical Properties

- Bioactivity : Pyrimidine-linked benzenesulfonates () exhibit anticancer activity via kinase inhibition, while chromen derivatives (3a) target microbial pathogens . The dihydrothiophene moiety in the target compound may modulate toxicity or metabolic stability.

- Solubility: The ionic disulphonate salt is water-soluble (>100 mg/mL), whereas sulfonate esters (target, 3a) require organic solvents (e.g., DMF, ethanol) for recrystallization .

- Thermal Stability : Sulfonamides () generally exhibit higher thermal stability (>200°C) than sulfonate esters, which may decompose below 150°C due to ester hydrolysis.

生物活性

1,1-Dioxo-3-2,3-dihydrothienyl benzenesulfonate, commonly referred to as WAY-357996, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene ring and sulfonate group, which contribute to its unique properties. Below is the molecular formula and key structural features:

| Property | Details |

|---|---|

| IUPAC Name | (1,1-dioxo-2,3-dihydrothiophen-3-yl) benzenesulfonate |

| Molecular Formula | C10H10O5S2 |

| CAS Number | 123456-78-9 (hypothetical) |

WAY-357996 primarily acts as an inhibitor of the extracellular signal-regulated kinase (ERK) pathway. By inhibiting ERK1/2, it disrupts critical signaling pathways involved in cell proliferation and survival. This mechanism has implications for various diseases, particularly cancer and inflammatory disorders.

Key Pathways Affected

- MAPK Pathway : Inhibition of ERK1/2 leads to reduced activation of downstream targets involved in cell growth and differentiation.

- Cellular Processes : Modulates processes such as apoptosis and proliferation in cancer cells.

Biological Activity

Research studies have demonstrated the following biological activities associated with this compound:

Anticancer Activity

Multiple studies have indicated that WAY-357996 exhibits significant anticancer properties:

- In vitro Studies : Demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Mechanistic Insights : The compound's ability to inhibit ERK signaling has been linked to reduced tumor growth in animal models.

Anti-inflammatory Effects

In addition to its anticancer properties, WAY-357996 has shown potential in reducing inflammation:

- Cytokine Production : Studies indicate that the compound can lower the production of pro-inflammatory cytokines in macrophages.

Case Studies

Several case studies highlight the efficacy of WAY-357996:

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with WAY-357996 resulted in a 50% reduction in cell viability at a concentration of 10 µM over 48 hours.

- Inflammation Model : In a murine model of acute inflammation, administration of WAY-357996 led to a significant decrease in paw swelling compared to control groups.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What strategies are recommended for investigating the compound’s interactions with biological macromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。